N-(4-Chloro-3-nitrophenyl)-2-((3-cyano-6-phenyl-4-(p-tolyl)pyridin-2-yl)thio)acetamide
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Overview
Description
N-(4-Chloro-3-nitrophenyl)-2-((3-cyano-6-phenyl-4-(p-tolyl)pyridin-2-yl)thio)acetamide is a complex organic compound that features a combination of aromatic rings, nitrile, and thioacetamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chloro-3-nitrophenyl)-2-((3-cyano-6-phenyl-4-(p-tolyl)pyridin-2-yl)thio)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the pyridine ring, followed by the introduction of the cyano and phenyl groups. The thioacetamide moiety is then attached through a nucleophilic substitution reaction. The final step involves the coupling of the 4-chloro-3-nitrophenyl group under controlled conditions, such as specific temperature and pH.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using automated reactors and stringent quality control measures. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(4-Chloro-3-nitrophenyl)-2-((3-cyano-6-phenyl-4-(p-tolyl)pyridin-2-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-Chloro-3-nitrophenyl)-2-((3-cyano-6-phenyl-4-(p-tolyl)pyridin-2-yl)thio)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular interactions would require detailed study through techniques like molecular docking and biochemical assays.
Comparison with Similar Compounds
Similar Compounds
N-(4-Chloro-3-nitrophenyl)-2-((3-cyano-6-phenyl-4-(p-tolyl)pyridin-2-yl)thio)acetamide: can be compared with other thioacetamide derivatives or compounds with similar aromatic structures.
N-(4-Chloro-3-nitrophenyl)-2-((3-cyano-6-phenyl)pyridin-2-yl)thio)acetamide: A similar compound lacking the p-tolyl group.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C27H19ClN4O3S |
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Molecular Weight |
515.0 g/mol |
IUPAC Name |
N-(4-chloro-3-nitrophenyl)-2-[3-cyano-4-(4-methylphenyl)-6-phenylpyridin-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C27H19ClN4O3S/c1-17-7-9-18(10-8-17)21-14-24(19-5-3-2-4-6-19)31-27(22(21)15-29)36-16-26(33)30-20-11-12-23(28)25(13-20)32(34)35/h2-14H,16H2,1H3,(H,30,33) |
InChI Key |
HRXBBOLNIMSNGH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NC(=C2C#N)SCC(=O)NC3=CC(=C(C=C3)Cl)[N+](=O)[O-])C4=CC=CC=C4 |
Origin of Product |
United States |
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